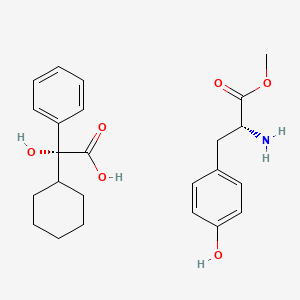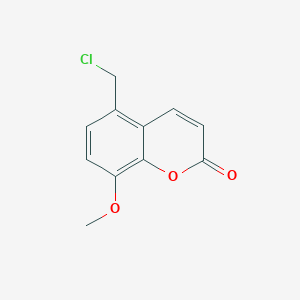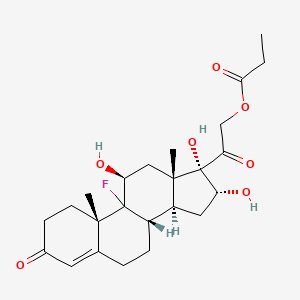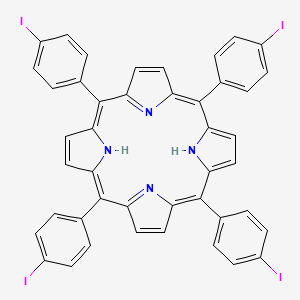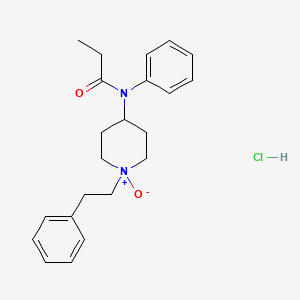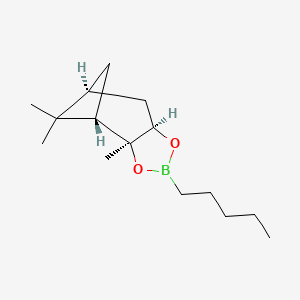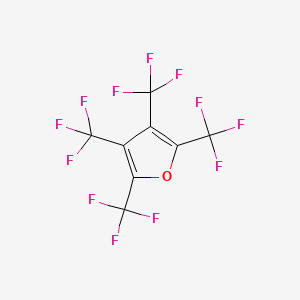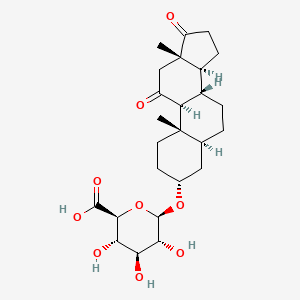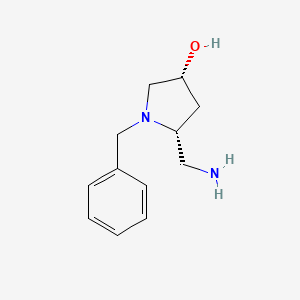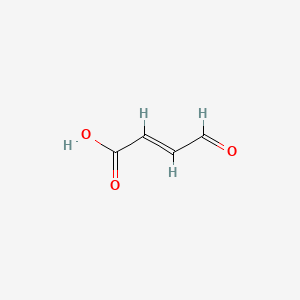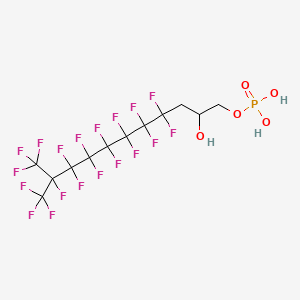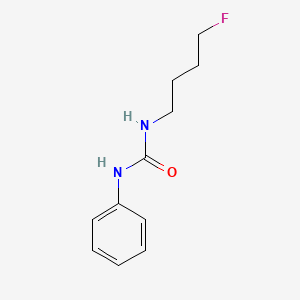
1-(4-Fluorobutyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobutyl)-3-phenylurea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound consists of a phenyl group attached to a urea moiety, with a 4-fluorobutyl substituent
Méthodes De Préparation
The synthesis of 1-(4-Fluorobutyl)-3-phenylurea typically involves the reaction of 4-fluorobutylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-fluorobutylamine and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The 4-fluorobutylamine is added dropwise to a solution of phenyl isocyanate in the chosen solvent. The mixture is stirred for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-(4-Fluorobutyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atom in the 4-fluorobutyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Hydrolysis: The urea moiety can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Fluorobutyl)-3-phenylurea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorobutyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobutyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
1-(4-Fluorobutyl)-3-phenylurea can be compared with other similar compounds, such as:
1-(4-Fluorobutyl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1-(4-Fluorobutyl)-3-ethylurea: Contains an ethyl group, which affects its reactivity and applications.
1-(4-Fluorobutyl)-3-phenylthiourea:
The uniqueness of this compound lies in its specific combination of the phenyl and fluorobutyl groups, which confer unique properties and applications not observed in its analogs.
Propriétés
Numéro CAS |
331-10-2 |
|---|---|
Formule moléculaire |
C11H15FN2O |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
1-(4-fluorobutyl)-3-phenylurea |
InChI |
InChI=1S/C11H15FN2O/c12-8-4-5-9-13-11(15)14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14,15) |
Clé InChI |
XBTMHQDIEHDASS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



